(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane
Description
Properties
CAS No. |
634153-54-1 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
(1R,5S)-2-ethylidene-6,6-dimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C11H18/c1-4-8-5-6-9-7-10(8)11(9,2)3/h4,9-10H,5-7H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
DWCCJLJPVSWYNL-UWVGGRQHSA-N |
Isomeric SMILES |
CC=C1CC[C@H]2C[C@@H]1C2(C)C |
Canonical SMILES |
CC=C1CCC2CC1C2(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane generally involves the following key steps:
Starting Materials : The synthesis often begins with simpler bicyclic precursors such as β-pinene or other related compounds.
Catalysis : Transition metal catalysts, particularly ruthenium complexes, are frequently employed to facilitate the necessary transformations.
Reactions : The primary reactions utilized in the synthesis include cyclopropanation, hydrovinylation, and oxidation processes.
Specific Reaction Pathways
The following subsections outline specific methodologies for synthesizing (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane.
Cyclopropanation and Hydrovinylation
One effective method involves cyclopropanation followed by hydrovinylation:
Cyclopropanation : A solution of β-pinene is treated with a cyclopropanating agent in the presence of a ruthenium catalyst to form bicyclic intermediates.
Hydrovinylation : The resulting cyclopropane is subjected to hydrovinylation conditions to introduce the ethylidene group at the desired position.
The overall yield from this pathway typically ranges from 60% to 80%, depending on the reaction conditions and purification methods employed.
Oxidative Transformations
Another approach involves oxidative transformations of bicyclic precursors:
Oxidation of β-Pinene : Using acidic potassium permanganate as an oxidant can convert β-pinene into pinocarvone, which can then be further reduced to obtain the desired bicyclic structure.
Yield and Purification : This method has been reported to yield (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane with purities exceeding 95% after silica gel chromatography.
Summary of Reaction Conditions
| Step | Reagent/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropanation | Ruthenium catalyst | 60-80 | Effective for introducing ethylidene group |
| Hydrovinylation | Ethylene gas under pressure | Variable | Dependent on catalyst efficiency |
| Oxidative Transformation | Potassium permanganate | >95 | High purity achievable through chromatography |
Chemical Reactions Analysis
Subsequent Transformations
The compound undergoes further reactions, including:
Hydroboration-Oxidation
Swern Oxidation
Hydrazone Formation
Spectroscopic Characterization
The compound is extensively characterized using:
-
1H NMR :
-
13C NMR :
-
NOESY : Confirms (Z)-stereochemistry at the exocyclic olefin .
-
X-ray Diffraction : Validates stereochemical assignments, including the orientation of the vinyl group .
Reactivity Trends
-
Strain Effects : The bicyclo[3.1.1]heptane system reduces energy in intermediates during hydrovinylation, favoring 1,4-addition over 1,2-addition .
-
Catalyst Influence : Ru complexes stabilize σ-allyl intermediates, enabling selective ethylene insertion .
-
Functional Group Reactivity : The ethylidene group participates in cyclopropanation and addition reactions.
Data Table: Key Reactions
| Reaction Type | Catalyst/Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Hydrovinylation | Cationic Ru complex | Ethylene, 75°C, 15 h | Bicyclo[3.1.1]heptane derivative | 75% |
| Hydroboration-Oxidation | 9-BBN | THF, rt, 18 h | Primary alcohol | 74% |
| Swern Oxidation | Oxalyl chloride | −60°C → rt | Aldehyde | 86% |
| Hydrazone Formation | 2,4-Dinitrophenylhydrazine | 95% ethanol, 40°C | Crystalline hydrazone | 44% |
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules due to its unique bicyclic structure which allows for functionalization at multiple sites. The stereochemistry of (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane is particularly valuable in synthesizing enantiomerically pure compounds.
Material Science
Research has indicated potential applications in the development of new materials, particularly polymers that leverage the rigidity and unique properties of the bicyclic structure for enhanced performance in mechanical and thermal stability.
Pharmaceutical Applications
The compound's derivatives have been explored for their biological activities, including potential uses in drug design where specific stereochemistry can influence biological interactions and efficacy.
Case Study 1: Hydrovinylation Reaction
A study demonstrated the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex, leading to (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane with high selectivity . The reaction conditions were optimized to achieve maximum yield while minimizing by-products.
Case Study 2: Oxidative Synthesis
Another research focused on a simplified oxidative method using beta-pinene as a precursor to synthesize (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane derivatives . This method showcased reduced toxicity compared to traditional methods and improved safety and cost-effectiveness.
Mechanism of Action
The mechanism of action of (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A. β-Pinene (6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane)
- Structure : Lacks the ethylidene group at C2 but shares the bicyclo[3.1.1]heptane core with geminal dimethyls at C6 .
- Key Differences :
B. (1R,2S,5S)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2′-oxirane]
- Structure : Spirocyclic derivative with an oxirane (epoxide) ring fused to the bicyclo[3.1.1]heptane core .
- Physical Properties : Higher molecular weight (152.23 g/mol vs. 136.23 g/mol for β-pinene) and polarity due to the oxygen-containing ring .
- Applications: Potential as a chiral building block in asymmetric synthesis, contrasting with the hydrovinylation utility of the target compound .
A. (1R,3R,5S,Z)-2-Ethylidene-6,6-dimethyl-3-vinylbicyclo[3.1.1]heptane
- Synthesis : Produced via Ru-catalyzed hydrovinylation under nitrogen, yielding a 1,4-adduct with trans stereochemistry .
- Catalytic Specificity: Ru Catalysts: Typically favor 1,2-hydrovinylation in 1-vinylcycloalkenes, but nopadiene’s strained bicyclic system shifts selectivity to 1,4-addition . Co Catalysts: Generate cis-1,4-adducts in similar substrates due to distinct π-allyl intermediate stabilization .
B. Pseudopterosin Precursors
Physicochemical and Spectral Comparison
Regioselectivity and Stereochemical Control
Catalyst-Dependent Outcomes
| Catalyst | Substrate | Regioselectivity | Stereoselectivity | Reference |
|---|---|---|---|---|
| Ru | Nopadiene | 1,4 | trans | |
| Co | 1-Vinylcycloalkenes | 1,4 | cis | |
| Ni | 1-Vinylcycloalkenes | 1,2 | Variable |
- Ru Exception: The 1,4-selectivity in nopadiene arises from strain in the bicyclo[3.1.1]heptane core, favoring σ-allyl intermediate 6 over 8 (hypothesized for 1,2-adducts) .
Biological Activity
(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane is a bicyclic compound with potential biological activities that have garnered attention in recent research. This article aims to explore its biological activity, synthesis, and relevant case studies, drawing from diverse scientific sources.
Chemical Structure and Properties
The molecular formula of (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane is CH. Its structure features a bicyclic framework that contributes to its unique chemical properties and potential interactions with biological systems.
Synthesis
The synthesis of (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane has been achieved through various methods, including hydrovinylation processes involving cationic catalysts. For instance, one study reported the preparation of a related compound using a cationic Ru complex to facilitate the hydrovinylation of nopadiene, leading to the desired bicyclic structure .
Antimicrobial Properties
Recent studies have indicated that (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane exhibits antimicrobial activity against several bacterial strains. An investigation into its effects on Gram-positive and Gram-negative bacteria revealed significant inhibition zones in disc diffusion assays, suggesting its potential as a natural antimicrobial agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound may exert protective effects against inflammatory diseases .
Case Studies
The biological activity of (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane may be attributed to its ability to modulate signaling pathways associated with inflammation and microbial resistance. The inhibition of NF-κB activation has been proposed as a key mechanism underlying its anti-inflammatory effects.
Q & A
Basic Research Questions
Q. How can (1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane be synthesized with high enantiomeric purity?
- Methodology : Utilize stereoselective synthesis techniques such as chiral auxiliaries or asymmetric catalysis. For example, sodium salt derivatives of bicyclic alcohols (e.g., ) can act as intermediates. Purification via fractional crystallization or chiral chromatography ensures enantiomeric purity. Monitor reaction progress using NMR to confirm stereochemical integrity.
Q. What are critical considerations for interpreting IR spectral data of this compound?
- Methodology : IR spectra collected in different solvents (e.g., CCl₄ vs. CS₂) may show peak shifts due to solvent polarity effects . Use high-resolution FTIR for accurate assignments, and cross-reference with computational simulations (e.g., DFT) to resolve ambiguities. Note that dispersive instruments may yield artifacts compared to FTIR .
Q. How can thermodynamic properties like boiling point and enthalpy of vaporization (ΔvapH) be experimentally determined?
- Methodology : Boiling point (Tboil) is measured via dynamic distillation under controlled pressure. For ΔvapH, employ static calorimetry or gas saturation methods. Literature reports discrepancies (e.g., 46.1 kJ/mol vs. 44.9 kJ/mol ), likely due to temperature range variations (291–441 K vs. 293–363 K). Validate results using the Clausius-Clapeyron equation and ensure consistent calibration of equipment.
Advanced Research Questions
Q. How do stereochemical variations in bicyclo[3.1.1]heptane derivatives affect their physical and chemical properties?
- Methodology : Compare enantiomers (e.g., (1R,5S) vs. (1S,5R)) using polarimetry and X-ray crystallography. For example, trans-α-bergamotene ( ) demonstrates distinct volatility and solubility compared to cis-isomers. Computational modeling (e.g., molecular dynamics) can predict steric effects on reactivity, such as regioselectivity in oxidation reactions .
Q. What computational approaches are effective for modeling the compound’s structure and reactivity?
- Methodology : Use density functional theory (DFT) to optimize geometry and calculate vibrational frequencies. Compare computed IR spectra with experimental data ( ) to validate models. For reaction pathways, employ transition state theory (e.g., Gaussian or ORCA software) to analyze activation energies for processes like epoxidation or hydrogenation.
Q. How can conflicting literature data on thermodynamic properties be systematically resolved?
- Methodology : Conduct meta-analysis of existing datasets (e.g., ΔvapH in ) to identify outliers. Replicate experiments under standardized conditions (solvent-free, inert atmosphere) to minimize variability. Use statistical tools (e.g., Grubbs’ test) to assess data consistency. Publish detailed protocols to enable cross-lab validation.
Q. What structural features contribute to the compound’s volatility and odor profile in fragrance chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
